

# An In-depth Technical Guide on 5-(Benzyloxy)pyridine-2-carboxylic acid

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## Compound of Interest

Compound Name: 5-(Benzyloxy)pyridine-2-carboxylic acid

Cat. No.: B1289364

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## Introduction

**5-(Benzyloxy)pyridine-2-carboxylic acid**, also known as 5-(benzyloxy)picolinic acid, is a heterocyclic organic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and a benzyloxy group at the 5-position. This strategic arrangement of functional groups makes it a valuable and versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid provides a reactive handle for amide bond formation and other derivatizations, while the benzyloxy group enhances lipophilicity and offers a site for further chemical modification through debenzoylation. Its structural framework is a key intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and metal chelators.<sup>[1]</sup>

## Chemical and Physical Properties

The physicochemical properties of **5-(Benzyloxy)pyridine-2-carboxylic acid** are crucial for its application in synthesis and drug design. Quantitative data for this compound are summarized below.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
IUPAC Name	5-(Phenylmethoxy)pyridine-2-carboxylic acid	[1]
Synonyms	5-(Benzyloxy)picolinic acid	[1]
CAS Number	74386-55-3	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO <sub>3</sub>	[1]
Molecular Weight	229.24 g/mol	[1]
Exact Mass	229.07400 u	[1]
Purity (Typical)	95% - 98%	[2][3]
Storage Conditions	Sealed in a dry environment at 2-8°C	[3]

Note: Specific experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

## Spectroscopic Data (Predicted)

While specific, published spectra for this exact compound are not readily available, the expected spectroscopic characteristics can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Characteristics

Spectroscopy	Feature	Predicted Chemical Shift / Frequency Range
<sup>1</sup> H NMR	Pyridine Ring Protons	δ 7.5 - 8.5 ppm
Benzyl & Phenyl Protons	δ 7.2 - 7.4 ppm[1]	
Benzyl CH <sub>2</sub> Protons	δ 5.0 - 5.5 ppm	
Carboxylic Acid Proton	δ 10 - 12 ppm (often broad, may be absent with D <sub>2</sub> O exchange)	
<sup>13</sup> C NMR	Carbonyl Carbon (C=O)	δ 160 - 180 ppm
Aromatic Carbons	δ 110 - 160 ppm	
Benzyl CH <sub>2</sub> Carbon	δ 65 - 75 ppm	
FT-IR	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm <sup>-1</sup> (very broad) [4]
C=O Stretch (Carboxylic Acid)	1710 - 1760 cm <sup>-1</sup> (strong)[4]	
C-O Stretch (Ether & Acid)	1200 - 1300 cm <sup>-1</sup>	
Aromatic C=C Stretch	1450 - 1600 cm <sup>-1</sup>	

## Experimental Protocols

Detailed experimental procedures for the synthesis of **5-(Benzyloxy)pyridine-2-carboxylic acid** are not extensively published. However, a plausible and common synthetic route involves the hydrolysis of the corresponding nitrile precursor, 5-(Benzyloxy)-2-cyanopyridine.

### 4.1 Generalized Synthesis via Nitrile Hydrolysis

This protocol describes a general method for the synthesis of the title compound from a nitrile precursor.

#### Step 1: Synthesis of 5-(Benzyloxy)-2-cyanopyridine (Intermediate)

- Reaction: Nucleophilic aromatic substitution of a halogenated pyridine (e.g., 5-bromo-2-cyanopyridine) with benzyl alcohol.
- Reagents: 5-bromo-2-cyanopyridine, benzyl alcohol, a suitable base (e.g., sodium hydride, potassium carbonate).
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
- Procedure:
  - To a solution of benzyl alcohol in DMF, slowly add the base at 0°C.
  - Allow the mixture to stir for 30 minutes to form the sodium benzoate intermediate.
  - Add 5-bromo-2-cyanopyridine to the reaction mixture.
  - Heat the mixture (e.g., to 80-100°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to yield 5-(benzyloxy)-2-cyanopyridine.

#### Step 2: Hydrolysis to **5-(Benzyloxy)pyridine-2-carboxylic acid**

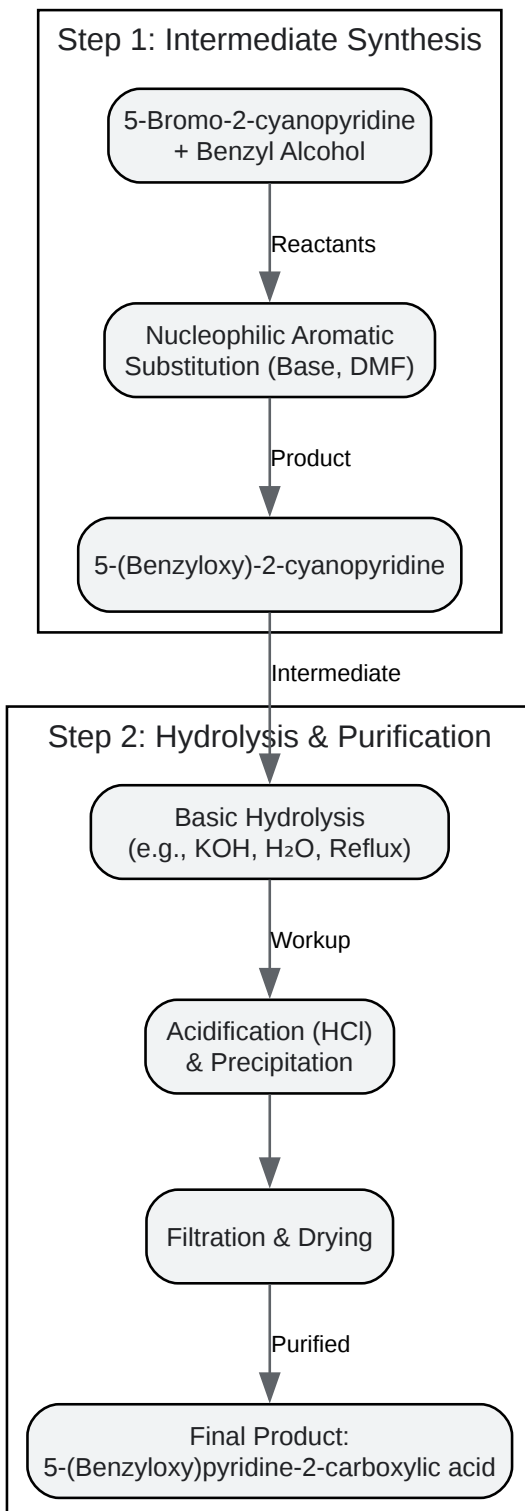
- Reaction: Strong basic hydrolysis of the nitrile group to a carboxylic acid.
- Reagents: 5-(benzyloxy)-2-cyanopyridine, a strong base (e.g., potassium hydroxide, sodium hydroxide).<sup>[5]</sup>
- Solvent: Water or a mixture of water and a co-solvent (e.g., ethanol).
- Procedure:

- Dissolve 5-(benzyloxy)-2-cyanopyridine in an aqueous solution of potassium hydroxide (e.g., 2-4 molar equivalents).[5]
- Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature.
- Wash the aqueous solution with a non-polar organic solvent (e.g., dichloromethane) to remove any unreacted starting material.[5]
- Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid product.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield **5-(benzyloxy)pyridine-2-carboxylic acid**.

#### 4.2 Purity Assessment and Structural Validation

- Purity: Assessed using High-Performance Liquid Chromatography (HPLC), typically with a C18 column and a mobile phase of acetonitrile/water.[1]
- Structural Confirmation: Validated using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure and weight.[1]

## Generalized Synthesis Workflow

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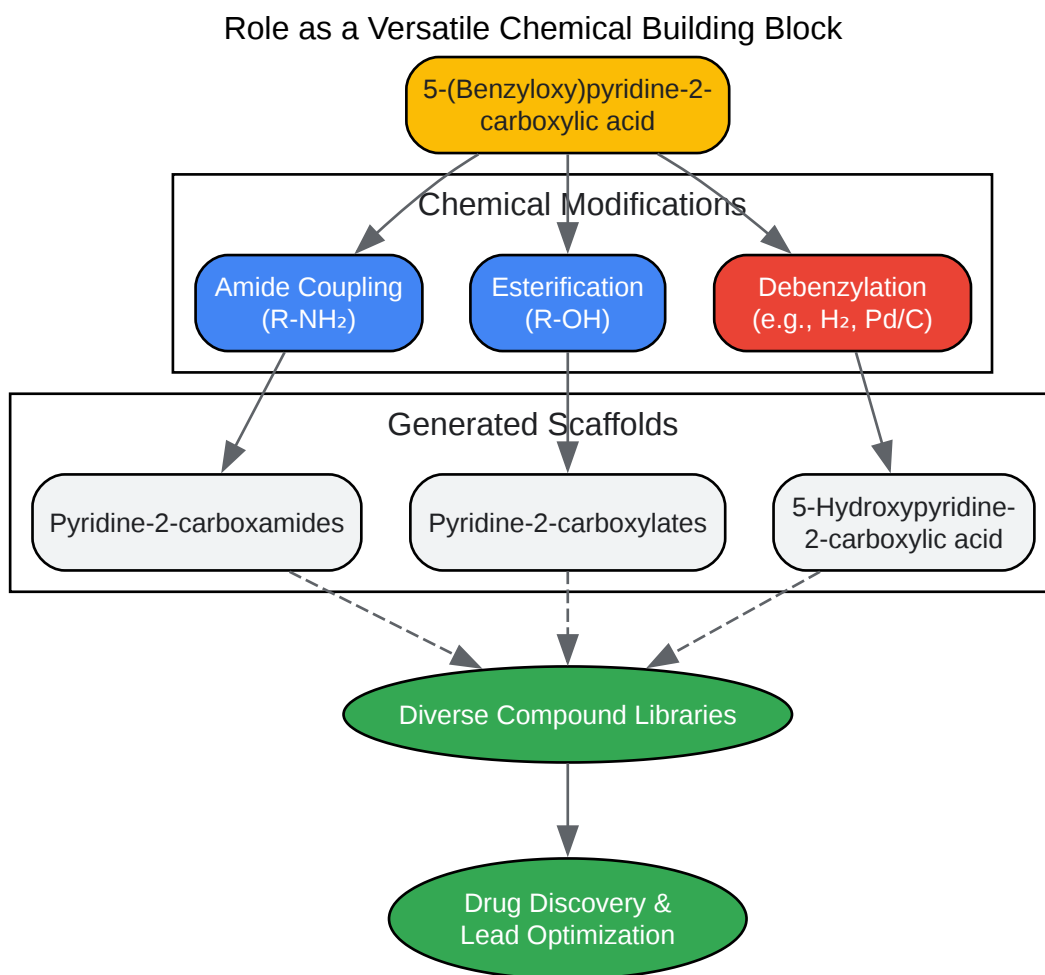
## Generalized Synthesis Workflow

## Applications in Research and Development

**5-(Benzyloxy)pyridine-2-carboxylic acid** is not typically an end-product but rather a crucial intermediate. Its bifunctional nature allows for the systematic construction of complex molecular architectures.

**5.1 Role as a Synthetic Intermediate** The primary application of this compound is as a scaffold in organic synthesis. The carboxylic acid group is readily converted into esters, amides, or other functional groups, while the pyridine nitrogen can be involved in coordination chemistry or N-oxide formation. The benzyloxy group can be selectively removed via catalytic hydrogenation to reveal a phenol, providing another site for derivatization.

**5.2 Drug Discovery and Medicinal Chemistry** In drug development, this molecule serves as a key building block for creating libraries of novel compounds for biological screening. The pyridine core is a common motif in pharmacologically active molecules. By attaching various amines to the carboxylic acid function, researchers can explore the structure-activity relationship (SAR) of new chemical entities targeting a wide range of diseases.



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